molecular formula C12H12N6O2S B13668470 5-(Methylsulfonyl)-2-(m-tolyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine

5-(Methylsulfonyl)-2-(m-tolyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine

Cat. No.: B13668470
M. Wt: 304.33 g/mol
InChI Key: NFKNRVQXJHWMKK-UHFFFAOYSA-N
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Description

5-(Methylsulfonyl)-2-(m-tolyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine is a complex organic compound belonging to the class of triazolotriazines This compound is characterized by its unique structure, which includes a triazole ring fused to a triazine ring, with additional functional groups such as a methylsulfonyl group and a tolyl group

Preparation Methods

The synthesis of 5-(Methylsulfonyl)-2-(m-tolyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and nitriles.

    Formation of the Triazine Ring: The triazine ring is then formed by reacting the triazole intermediate with suitable reagents like cyanuric chloride.

    Introduction of Functional Groups: The methylsulfonyl and tolyl groups are introduced through substitution reactions using reagents like methylsulfonyl chloride and toluene derivatives.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

5-(Methylsulfonyl)-2-(m-tolyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups like nitro or carbonyl groups.

    Substitution: The compound can undergo substitution reactions, where functional groups like halogens or alkyl groups are replaced with other groups using reagents like alkyl halides or Grignard reagents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-(Methylsulfonyl)-2-(m-tolyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of specialty chemicals, including dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(Methylsulfonyl)-2-(m-tolyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and application.

Comparison with Similar Compounds

5-(Methylsulfonyl)-2-(m-tolyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine can be compared with other similar compounds, such as:

    Triazolopyrimidines: These compounds have a similar fused ring structure but differ in the specific functional groups attached.

    Triazolopyridazines: These compounds also have a fused ring structure but with different ring systems and functional groups.

    Triazolotriazines with Different Substituents: These compounds have the same core structure but differ in the substituents attached to the rings.

Properties

Molecular Formula

C12H12N6O2S

Molecular Weight

304.33 g/mol

IUPAC Name

2-(3-methylphenyl)-5-methylsulfonyl-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine

InChI

InChI=1S/C12H12N6O2S/c1-7-4-3-5-8(6-7)9-14-11-16-12(21(2,19)20)15-10(13)18(11)17-9/h3-6H,1-2H3,(H2,13,14,15,16,17)

InChI Key

NFKNRVQXJHWMKK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NN3C(=NC(=NC3=N2)S(=O)(=O)C)N

Origin of Product

United States

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